molecular formula C18H17Cl2NO4 B2836698 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 694463-65-5

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2836698
CAS No.: 694463-65-5
M. Wt: 382.24
InChI Key: LSRFBIBYDMEEQJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.24. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a derivative of acetamide, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17Cl2NO4
  • Molecular Weight : 382.24 g/mol
  • CAS Number : 694463-65-5

The biological activity of this compound is influenced by its structural components, particularly the presence of halogenated phenyl groups and the acetamide moiety. These features are known to enhance interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function and memory retention.

Antimicrobial Activity

Studies have shown that derivatives of acetamide can exhibit varying degrees of antimicrobial activity. For instance, certain analogues have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the aromatic rings significantly impacts antimicrobial potency.

Cytotoxicity and Anticancer Properties

Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. In vitro assays have highlighted its potential to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various acetamide derivatives, including those similar to our compound. Results showed moderate to high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity Assays :
    • In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity compared to control treatments .
  • Mechanistic Studies :
    • Molecular docking studies have elucidated the binding affinity of this compound to AChE, indicating a competitive inhibition mechanism. The binding interactions were primarily hydrophobic, supported by hydrogen bonding with key amino acid residues in the active site .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus32 - 128 µg/mL
AntimicrobialEscherichia coli32 - 128 µg/mL
CytotoxicityMCF-7 (breast cancer)~15 µM
Enzyme InhibitionAChECompetitive

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRFBIBYDMEEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.